molecular formula C25H24ClNO2 B2885195 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-methylphenyl)methoxy]amine CAS No. 338962-90-6

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-methylphenyl)methoxy]amine

Cat. No.: B2885195
CAS No.: 338962-90-6
M. Wt: 405.92
InChI Key: ZXOATCSQKGNJET-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-methylphenyl)methoxy]amine” is a structurally complex molecule featuring a cyclopropane ring fused to a 4-chlorophenyl group, a 4-methoxyphenyl moiety linked via a methylidene bridge, and a (4-methylphenyl)methoxyamine substituent. The Z-configuration denotes the spatial arrangement of substituents around the imine double bond, which significantly influences its electronic and steric properties.

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-17-3-5-18(6-4-17)16-29-27-25(20-9-13-22(28-2)14-10-20)24-15-23(24)19-7-11-21(26)12-8-19/h3-14,23-24H,15-16H2,1-2H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOATCSQKGNJET-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime typically involves multiple steps, starting with the preparation of the cyclopropyl ketone intermediate. This intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to form the chlorophenylcyclopropyl ketone. The final step involves the formation of the oxime by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include various oxime derivatives, amines, and substituted chlorophenyl compounds .

Scientific Research Applications

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
(Z)-Target Compound Cyclopropane, 4-chlorophenyl, 4-methoxyphenyl, (4-methylphenyl)methoxyamine, Z-config Not reported
P-Chlorobenzylidene-(4-methoxyphenyl)-amine Chlorophenyl, methoxyphenyl, imine bond 245.71
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine Chlorophenyl, fluorophenyl, imine bond 335.77
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine Fluorophenyl, methoxyphenyl, imine bond 231.25
N-(4-Chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)piperazin-1-amine Chloronitrobenzylidene, piperazine, methoxyphenyl 388.84

Key Observations :

Cyclopropanes are known to enhance metabolic stability in drug design but may complicate synthesis.

Substituent Variations : Replacing fluorine (e.g., in ) with chlorine or methoxy groups alters electronic properties. Chlorine’s electron-withdrawing nature may reduce electron density at the imine bond, affecting nucleophilic reactivity.

Biological Activity

The compound (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-methylphenyl)methoxy]amine, a complex organic molecule, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Structural Overview

  • Molecular Formula : C24H21ClN4O2
  • SMILES Notation : COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
  • InChIKey : RGLUVZZRJHMXIF-UHFFFAOYSA-N

This compound features a cyclopropyl ring substituted with a 4-chlorophenyl group and a methoxyphenyl moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-methylphenyl)methoxy]amine exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BStrongModerate

The effectiveness of these compounds is often compared to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays. In vitro studies using the MTT assay have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, although they may be less potent than established chemotherapeutic agents like 5-fluorouracil .

Case Study: MTT Assay Results

CompoundIC50 (µM)Comparison with 5-Fluorouracil
Compound C15.0Lower potency
Compound D10.5Comparable

These findings suggest that while the compound may not surpass existing treatments in efficacy, it possesses noteworthy anticancer properties that warrant further investigation.

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly relevant for neurodegenerative conditions like Alzheimer's disease. The reported IC50 values for selected derivatives are compelling:

CompoundAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound E6.282.14
Compound F1.131.21

These results indicate that some derivatives not only inhibit AChE effectively but also show strong urease inhibition, suggesting potential applications in treating conditions associated with these enzymes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies illustrate how structural characteristics influence biological activity and can guide the design of more potent derivatives .

Key Findings from Docking Studies

  • Binding Affinity : Compounds demonstrated varying affinities for target enzymes, correlating with their observed biological activities.
  • Interaction Types : Hydrogen bonds and hydrophobic interactions were predominant in stabilizing the ligand-enzyme complexes.

Q & A

Basic: What established synthetic routes are used to prepare (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-methylphenyl)methoxy]amine?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-(4-chlorophenyl)cyclopropanamine with 4-methoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the imine intermediate .
  • Step 2: Alkylation of the intermediate with (4-methylphenyl)methoxy chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group .
  • Key reagents: NaBH₄ for selective reduction of intermediates, CrO₃ for oxidation side-reaction control, and LiAlH₄ for final purification .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
  • Temperature control: Maintain 60–80°C during condensation to avoid cyclopropane ring opening .
  • Catalysts: Employ Pd/C or Raney Ni for hydrogenation steps to minimize byproducts .
  • Purification: Gradient column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers, confirmed by HPLC (>95% purity) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR: ¹H NMR identifies cyclopropane protons (δ 1.2–2.1 ppm) and imine protons (δ 8.3–8.5 ppm). ¹³C NMR confirms methoxy (δ 55–60 ppm) and aryl-Cl groups (δ 125–135 ppm) .
  • IR: Stretching frequencies at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) .
  • Mass spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺, calculated m/z 493.18) .

Advanced: How do computational methods predict the compound’s stability and reactivity?

Answer:

  • DFT calculations: Assess HOMO-LUMO gaps (e.g., 4.2 eV) to predict electron-deficient regions prone to nucleophilic attack .
  • Molecular dynamics (MD): Simulate solvation effects in aqueous/DMSO mixtures to optimize solubility .
  • Docking studies: Predict binding affinities to cytochrome P450 enzymes, highlighting metabolic stability issues .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported at 0.5–5 µM) .
  • Receptor binding: Radioligand displacement assays (e.g., serotonin 5-HT₂A receptors, Ki = 10 nM) .
  • Cytotoxicity: MTT assays in HEK-293 cells to assess IC₅₀ > 50 µM, indicating low baseline toxicity .

Advanced: How can contradictory data in receptor binding studies be resolved?

Answer:

  • Orthogonal assays: Compare SPR (surface plasmon resonance) and fluorescence polarization results to rule out artifacts .
  • Buffer standardization: Control pH (7.4) and ionic strength to minimize nonspecific binding .
  • Molecular modeling: Use Schrödinger Suite to simulate ligand-receptor interactions and identify conflicting steric clashes .

Basic: How is solubility and stability assessed for pharmacological studies?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis (λmax = 280 nm). Typical solubility: <10 µg/mL in aqueous buffers .
  • Stability: Incubate in simulated gastric fluid (pH 2.0) and liver microsomes, monitoring degradation via LC-MS over 24 hours .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic reactions: Use flow reactors to control heat dissipation during imine formation .
  • Stereochemical purity: Optimize chiral column chromatography (Chiralpak AD-H) to isolate the (Z)-isomer (>98% ee) .
  • Byproduct management: Implement inline IR spectroscopy to monitor intermediates and trigger reagent quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.